
4-(6-Morpholino-3-nitro-2-pyridyl)morpholine
Descripción general
Descripción
4-(6-Morpholino-3-nitro-2-pyridyl)morpholine is a compound that is likely to share structural and chemical properties with bioactive compounds and intermediates used in the synthesis of various pharmaceuticals. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their synthesis, structure, and reactivity.
Synthesis Analysis
The synthesis of related compounds, such as 4,6-disubstituted-2-(4-morpholinyl)pyrimidines, involves palladium-catalyzed cross-coupling reactions using triorganoindium reagents . This method is efficient and versatile, allowing for the functionalization of pyrimidines at specific positions. Similarly, the synthesis of 2-acylamino-5-amino-4-aryl-3-cyanothiophenes involves reactions with α-nitroketones or a three-component reaction involving aromatic aldehydes, α-nitroketones, and cyanothioacetamide . These methods could potentially be adapted for the synthesis of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine.
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone, has been characterized using X-ray powder diffraction, confirming the space group and absence of impurities . This suggests that similar techniques could be used to determine the crystal structure of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine, providing insights into its molecular conformation and stability.
Chemical Reactions Analysis
The biotransformation of compounds containing morpholine rings, such as the anticonvulsant 4-p-chlorophenylpyrrol-3-morpholino-2-carboxylic acid methyl ester, involves cytochrome P-450 mediated N- and O-dealkylation, oxidative and reductive processes, and conjugation reactions . These metabolic pathways could be relevant to the chemical reactivity and potential biotransformation of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be influenced by their molecular structure. For instance, hydrogen-bonded sheet structures in 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines contribute to their electronic polarization and the construction of their crystal framework . The presence of morpholine and nitro groups in 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine suggests that it may also form specific hydrogen-bonded structures, affecting its solubility, melting point, and other physical properties.
Case Studies
While no direct case studies on 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine were provided, related research includes the synthesis of novel 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amines, which have shown a range of biological activities . Additionally, the discovery of a non-nitrogen containing morpholine isostere in inhibitors of the PI3K-AKT-mTOR pathway indicates the potential for morpholine derivatives in therapeutic applications . These studies highlight the importance of morpholine-containing compounds in drug development and their diverse biological activities.
Aplicaciones Científicas De Investigación
Photoreaction Studies
In a study conducted by Miyazawa, Takabatake, and Hasegawa (1995), the photoreaction of pyrido[2,3-c]furoxan was examined. When irradiated in the presence of morpholine, compounds like 6-morpholinopyridine 2,3-dioxime and 3-amino-6-morpholino-2-nitropyridine were produced, showcasing the reactivity of morpholine derivatives under specific conditions (Miyazawa, Takabatake, & Hasegawa, 1995).
Synthetic Applications
A 2001 study by Sosnovskikh and Usachev highlighted the synthesis of substituted 2-morpholino-2-trifluoromethylchroman-4-ones. Morpholine reacts with nitro-trifluoromethylchromones, forming compounds useful in various synthetic applications (Sosnovskikh & Usachev, 2001).
Intermediate in Biologically Active Compounds Synthesis
Wang et al. (2016) explored the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for synthesizing biologically active compounds, especially in cancer research. The structure of this compound was confirmed by various spectroscopic methods (Wang et al., 2016).
Hydrogen-Bonded Sheet Structures
Orozco et al. (2008) studied hydrogen-bonded sheet structures in morpholine derivatives, examining their electronic polarization and intramolecular hydrogen bonding. This study contributes to the understanding of the molecular structures of morpholine derivatives (Orozco, Insuasty, Low, Cobo, & Glidewell, 2008).
Applications in Kinase Inhibition
Hobbs et al. (2019) discovered a non-nitrogen containing morpholine isostere, used in the inhibition of the PI3K-AKT-mTOR pathway. This highlights the role of morpholine derivatives in medicinal chemistry, especially in the development of kinase inhibitors (Hobbs et al., 2019).
Propiedades
IUPAC Name |
4-(6-morpholin-4-yl-5-nitropyridin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4/c18-17(19)11-1-2-12(15-3-7-20-8-4-15)14-13(11)16-5-9-21-10-6-16/h1-2H,3-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCHFWZZEKJNOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(C=C2)[N+](=O)[O-])N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371266 | |
| Record name | 4,4'-(3-Nitropyridine-2,6-diyl)bis(morpholine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Morpholino-3-nitro-2-pyridyl)morpholine | |
CAS RN |
61100-30-9 | |
| Record name | 4,4'-(3-Nitropyridine-2,6-diyl)bis(morpholine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-2-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3031570.png)
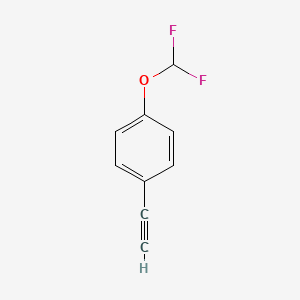

![1-Azabicyclo[2.2.2]octan-3-one, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B3031576.png)
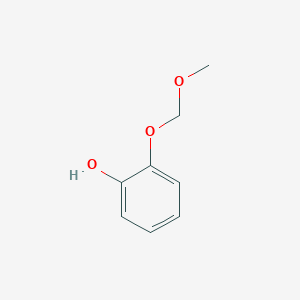
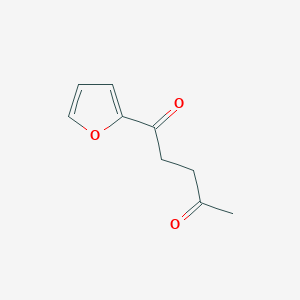
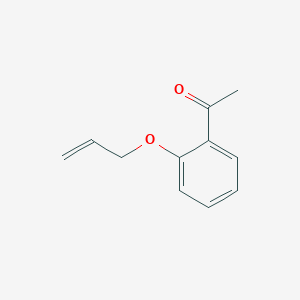
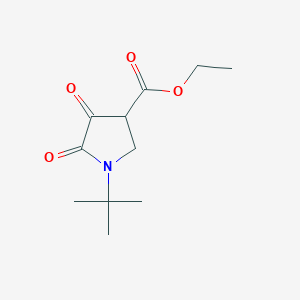


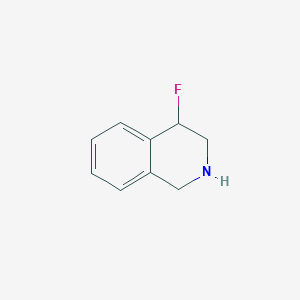
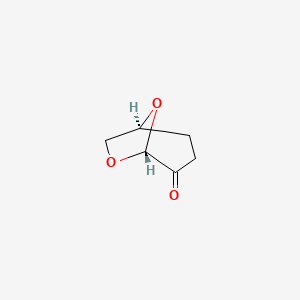
![5-(Chloromethyl)-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B3031592.png)